BRD4 Bromodomain 1 Affinity vs. Chlorobenzyl Analogue
N-(3-bromobenzylidene)-4-(4-chlorophenyl)piperazin-1-amine demonstrates a Kd of 6.8 µM for the first bromodomain of human BRD4 (partial length) as measured by isothermal titration calorimetry (ITC) [1]. In contrast, the closest structural analogue, N-(3-bromobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine, has no reported BRD4 bromodomain binding data but instead exhibits primary pharmacological activity at sigma-1 receptors (Ki = 248 nM) [2]. The 4-chlorophenyl analogue effectively swaps sigma receptor engagement for bromodomain recognition, a critical differentiation for epigenetic inhibitor discovery programs.
| Evidence Dimension | BRD4 bromodomain 1 binding affinity |
|---|---|
| Target Compound Data | Kd = 6.8 µM (6,800 nM) |
| Comparator Or Baseline | N-(3-bromobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine: No BRD4 binding reported; primary activity is Sigma-1 Ki = 248 nM |
| Quantified Difference | Functional target switch: BRD4 bromodomain (Kd 6.8 µM) vs. Sigma-1 receptor (Ki 248 nM); the target compound has unmeasurable Sigma-1 affinity. |
| Conditions | Isothermal titration calorimetry (ITC) with partial length human BRD4 bromodomain 1 for the target compound; [³H]-(+)-pentazocine displacement in guinea pig brain membranes for Sigma-1 affinity of the comparator. |
Why This Matters
This demonstrates that the direct N-4-chlorophenyl attachment eliminates sigma receptor binding while imparting weak but measurable BRD4 bromodomain recognition, making it a suitable starting scaffold for epigenetic probe development.
- [1] BindingDB. (n.d.). BDBM50159140, CHEMBL3785648. Affinity Data: Kd = 6.80E+3 nM. Assay Description: Binding affinity to partial length human BRD4 bromodomain 1 by isothermal titration calorimetry. Retrieved from http://ww.w.bindingdb.org. View Source
- [2] BindingDB. (n.d.). BDBM50604968, CHEMBL5190189. Affinity Data: Ki = 248 nM. Assay Description: Displacement of [³H](+)-pentazocine from sigma 1 receptor in guinea pig brain assessed as inhibition constant by competition binding assay. Retrieved from http://ww.w.bindingdb.org. View Source
